![molecular formula C10H15N3O B1386520 [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine CAS No. 1086379-38-5](/img/structure/B1386520.png)
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
描述
The compound [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is an organic molecule characterized by its unique structure, incorporating aziridine, pyridine, and amine functional groups
作用机制
Target of Action
The primary target of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is the AMP-activated protein kinase (AMPK), an evolutionarily conserved energy sensor important for cell growth, proliferation, survival, and metabolic regulation .
Mode of Action
This compound interacts with its target, AMPK, by inhibiting its function. Despite being an inhibitor, the antiproliferative effects of this compound are AMPK independent . Instead, it kills cells by multiple mechanisms, including activation of the calpain/cathepsin pathway, inhibition of AKT, mTORC1/C2, cell-cycle block at G2–M, and induction of necroptosis and autophagy .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the AMPK pathway, leading to the inhibition of biosynthetic enzymes like mTOR and acetyl CoA carboxylase . It also activates the calpain/cathepsin pathway and inhibits AKT, mTORC1/C2 pathways . These changes result in a cell-cycle block at G2–M and the induction of necroptosis and autophagy .
Result of Action
The result of the action of this compound is a reduction in cell viability, both by inhibiting proliferation and inducing cell death . The compound induces multiple cellular effects, including necroptosis, autophagy, and a cell-cycle block at G2–M .
生化分析
Cellular Effects
The effects of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in metabolic and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular function, which are still being investigated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or altering gene expression. At higher doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may modulate the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of key metabolites. These interactions highlight the potential of this compound to influence cellular metabolism at multiple levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine typically involves multiple steps:
Formation of the Pyridine Ring: : This often starts with the formation of the pyridine core through reactions involving heterocyclic ring synthesis.
Incorporation of the Aziridine Group: : Aziridine introduction might occur via nucleophilic substitution reactions, where aziridine rings are formed by reacting suitable precursors under controlled conditions.
Attachment of the Methylamine Group: : The final step usually involves the amination process where the amine group is introduced, often requiring catalysts to facilitate the reaction.
Industrial production methods would scale these synthetic steps, focusing on optimizing yields and minimizing by-products through precise control of reaction conditions such as temperature, pressure, and the use of solvents.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation, resulting in the formation of corresponding oxides. Common reagents include oxygen or other oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can convert specific functional groups within the molecule to less oxidized forms, typically using reagents such as lithium aluminum hydride.
Substitution: : Various substitution reactions can occur, especially at the aziridine and pyridine rings. These reactions might involve nucleophilic or electrophilic reagents, depending on the target product.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO_2).
Major Products Formed
The products formed from these reactions depend heavily on the reagents and conditions used. For example, oxidation might produce oxides or ketones, while reduction could yield primary amines or alcohols.
科学研究应用
Chemistry
In chemistry, [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable for creating novel compounds in material science.
Biology
The compound's biological activities are of interest, particularly for its potential as a bioactive molecule. Researchers study its interactions with biological macromolecules, which could lead to new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It could serve as a lead compound for developing drugs targeting specific enzymes or receptors involved in diseases.
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as improved adhesives or coatings, owing to its reactive functional groups.
相似化合物的比较
Similar Compounds
[3-(Aziridin-1-ylmethyl)pyridine]: : A simpler analog lacking the ethoxy linkage but shares the pyridine and aziridine features.
[2-(Aziridin-1-ylethyl)amine]: : Similar in having the aziridine and amine groups but differs in the absence of the pyridine ring.
[6-(2-Ethoxy)pyridin-3-yl]methylamine: : Lacks the aziridine group but shares the pyridine and ethoxy structure.
Uniqueness
The uniqueness of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine lies in its multifunctional structure, which provides a platform for diverse chemical transformations and biological activities. Its combination of pyridine, aziridine, and amine groups offers a higher degree of reactivity and versatility compared to its analogs.
属性
IUPAC Name |
[6-[2-(aziridin-1-yl)ethoxy]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)14-6-5-13-3-4-13/h1-2,8H,3-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKFJRUYQHALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


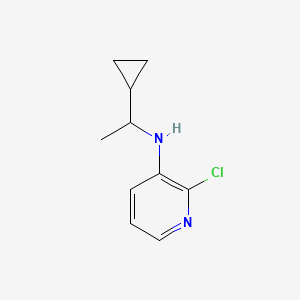
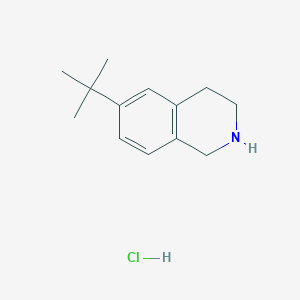

![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)
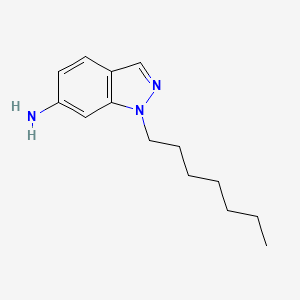
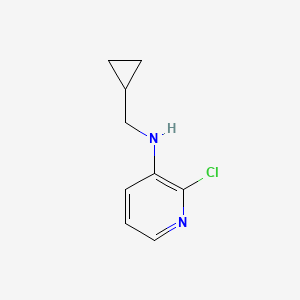
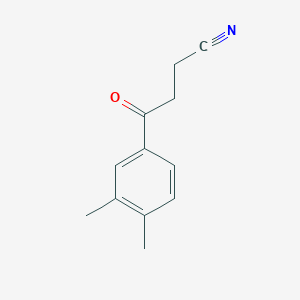
![1-[2-(Dimethylamino)acetyl]piperidin-4-one](/img/structure/B1386448.png)
![2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1386449.png)
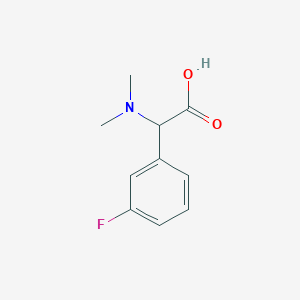
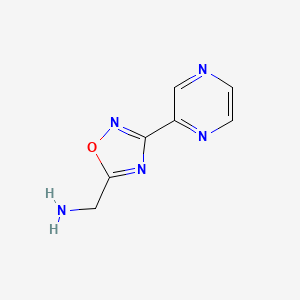
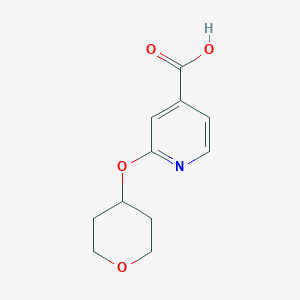
![2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine](/img/structure/B1386457.png)
![[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine](/img/structure/B1386460.png)
